Aripiprazol N4-óxido

Descripción general

Descripción

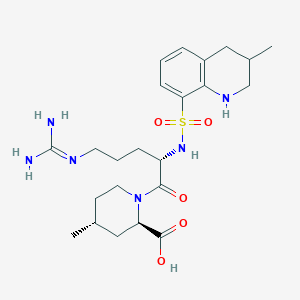

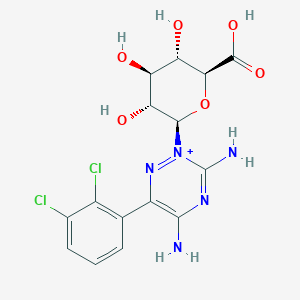

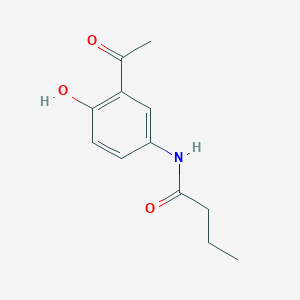

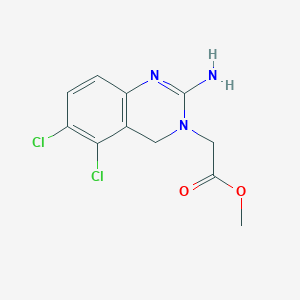

Aripiprazole N4-Oxide is a compound with the molecular formula C23H27Cl2N3O3 and a molecular weight of 464.38 . It’s a product used in neurology research .

Synthesis Analysis

A paper titled “SYNTHESIS AND CHARACTERIZATION OF N-OXIDES AND METABOLITES OF ANTIPSYCHOTIC DRUG, ARIPIPRAZOLE” provides insights into the synthesis of Aripiprazole N4-Oxide .Molecular Structure Analysis

Aripiprazole N4-Oxide has a complex molecular structure. It contains a total of 61 bonds, including 34 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 tertiary amine (aliphatic), 1 positively charged N, 1 quaternary N, and 1 ether (aromatic) .Chemical Reactions Analysis

Aripiprazole and its N-oxides exhibit strong activity for influencing the neurotransmission of dopamine receptors . An electrochemical reaction for the oxidation of Aripiprazole at Al2O3 NP–CPE is an irreversible and adsorption controlled electrode process .Physical And Chemical Properties Analysis

Aripiprazole N4-Oxide is a neat product that should be stored at -20°C Room Temperature . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .Aplicaciones Científicas De Investigación

Síntesis y caracterización

El aripiprazol N4-óxido es un metabolito del fármaco antipsicótico aripiprazol . Se ha sintetizado y caracterizado en investigaciones científicas, contribuyendo a nuestra comprensión de las vías metabólicas del fármaco .

Aplicaciones antipsicóticas

El aripiprazol, el compuesto principal del this compound, es un fármaco antipsicótico atípico novedoso . Se informa que es un agonista parcial de alta afinidad del receptor D2-dopamina . La presencia de this compound como metabolito podría influir potencialmente en el perfil farmacológico general del fármaco.

Neurofarmacología

El aripiprazol tiene una farmacología única y robusta, con alta afinidad por los receptores h5-HT2B-, hD2L- y hD3-dopamina . También tiene una afinidad significativa por varios otros receptores 5-HT (5-HT1A, 5-HT2A, 5-HT7), así como por los receptores a1A-adrenérgicos y hH1-histamina . Como metabolito, el this compound puede contribuir a estos efectos.

Selectividad funcional

Las acciones del aripiprazol en los receptores D2-dopamina humanos clonados son selectivas para el tipo de célula . Esta mezcla de acciones funcionales en los receptores D2-dopamina es consistente con la hipótesis de que el aripiprazol tiene acciones 'funcionalmente selectivas' . El this compound podría desempeñar un papel en esta selectividad funcional.

Tratamiento de la esquizofrenia

El aripiprazol se ha utilizado para el tratamiento de la esquizofrenia . La presencia de this compound como metabolito podría influir potencialmente en la eficacia y la seguridad del aripiprazol en este contexto.

Interacciones con los receptores de aminas biógenas

Las acciones únicas del aripiprazol en humanos probablemente son una combinación de activación 'funcionalmente selectiva' de los receptores D2 (y posiblemente D3)-dopamina, junto con interacciones importantes con otros receptores de aminas biógenas seleccionados <svg class="icon" height="16" p-

Mecanismo De Acción

Target of Action

Aripiprazole N4-Oxide, similar to its parent compound Aripiprazole, primarily targets dopaminergic and 5-HT1A receptors . It also exhibits antagonistic activity at alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

Aripiprazole N4-Oxide’s mode of action is likely due to its partial agonist activity on D2 and 5-HT1A receptors and its antagonist activity at 5-HT2A receptors . This unique mechanism of action allows Aripiprazole N4-Oxide to both stimulate and inhibit dopamine .

Biochemical Pathways

Aripiprazole N4-Oxide affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to affect the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors . It also influences the extracellular signal-regulated kinase (ERK) pathway .

Pharmacokinetics

Aripiprazole exhibits linear pharmacokinetics and is administered once daily . A complete saturation of D2Rs has been described for plasma concentrations of Aripiprazole exceeding 100–150 ng/ml in patients and 100–200 ng/ml in healthy subjects .

Result of Action

The antipsychotic action of Aripiprazole N4-Oxide results in significant reduction in symptomatology associated with schizophrenia-related disorders . Chronic administration of Aripiprazole has been shown to affect D2R affinity state and number, with relevant implications for long-term treatment of psychosis .

Action Environment

The action of Aripiprazole N4-Oxide can be influenced by endogenous dopamine levels and signaling status . Depending on these factors, Aripiprazole may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Aripiprazole N4-Oxide interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a high affinity for D2-dopamine receptors, acting as a partial agonist . This interaction with D2-dopamine receptors is a key aspect of its biochemical role .

Cellular Effects

Aripiprazole N4-Oxide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce mitochondrial hyperpolarisation and moderate oxidative stress in liver cells .

Molecular Mechanism

The molecular mechanism of action of Aripiprazole N4-Oxide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a partial agonist at dopamine D2 receptors, which can result in a range of actions depending on the cell type and function examined .

Temporal Effects in Laboratory Settings

The effects of Aripiprazole N4-Oxide change over time in laboratory settings. Studies have shown that chronic administration of Aripiprazole can affect D2R affinity state and number, which has implications for long-term treatment of psychosis .

Dosage Effects in Animal Models

The effects of Aripiprazole N4-Oxide vary with different dosages in animal models. For instance, a study found that a common dose of 3 mg/kg of Aripiprazole had no effect on the abnormalities seen in the auditory steady-state response after acute NMDAr antagonism .

Metabolic Pathways

Aripiprazole N4-Oxide is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

7-[4-[4-(2,3-dichlorophenyl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O3/c24-19-4-3-5-21(23(19)25)28(30)13-11-27(12-14-28)10-1-2-15-31-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTVYHFBHZGERN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436567 | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

573691-11-9 | |

| Record name | 7-[4-[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573691-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aripiprazole N4-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B194352.png)